(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Lipophilicity Druglikeness Permeability

Select this pyrrolidine-thiazole building block (CAS 1903055-57-1) for its superior physicochemical profile: intermediate lipophilicity (XLogP3 2.6) and optimal TPSA (~84.5 Ų) prevent aggregation in assay buffers, unlike more lipophilic analogs (e.g., benzothiophene XLogP3 4.2). Its fragment-like MW (303.4 g/mol) and balanced HBA count target shallow protein-protein interfaces. The reactive pyrrolidine nitrogen allows rapid diversification. Ideal for hit-to-lead programs demanding solubility, permeability, and reproducible biological data.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 1903055-57-1
Cat. No. B2486011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS1903055-57-1
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C
InChIInChI=1S/C15H17N3O2S/c1-10-3-4-14(16-7-10)20-12-5-6-18(8-12)15(19)13-9-21-11(2)17-13/h3-4,7,9,12H,5-6,8H2,1-2H3
InChIKeyZHNOFHAGSDFXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1903055-57-1) – Source, Purity & Scientific Procurement Guide


(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1903055-57-1, PubChem CID 92091064) is a synthetic heterocyclic small molecule featuring a pyrrolidine core linked to a 2-methylthiazole-4-carbonyl group and a 5-methylpyridin-2-yloxy substituent [1]. With a molecular weight of 303.4 g/mol, an XLogP3 of 2.6, and zero hydrogen bond donors, it belongs to a class of compounds frequently employed as kinase inhibitor scaffolds or versatile building blocks in medicinal chemistry [1]. Its balanced lipophilicity and moderate hydrogen bond acceptor count position it as a potentially privileged fragment for hit-to-lead optimization programs.

Why Generic Substitution Fails for (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone – Risks of Analog Swapping in Research Procurement


Direct analog swapping within this pyrrolidine-thiazole chemical space is not straightforward because even subtle modifications to the heteroaryl ether substituent can profoundly alter lipophilicity, hydrogen bonding capacity, and topological polar surface area (TPSA). These physicochemical shifts directly impact solubility, passive permeability, and the potential for non-specific binding, ultimately compromising the reproducibility of biological assays [1][2][3]. Therefore, selection must be driven by quantifiable property differences rather than assumed functional equivalence.

Head-to-Head Quantitative Differentiation: (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Optimized Balance Between Solubility and Permeability

The target compound exhibits a calculated XLogP3 of 2.6, which lies between the more hydrophilic pyrimidinyloxy analog (XLogP3 = 1.6) and the more lipophilic benzothiophene analog (XLogP3 = 4.2) [1][2][3]. This intermediate lipophilicity, falling within the optimal range (1-3) for oral druglikeness, suggests a favorable balance for both aqueous solubility and passive membrane permeability, potentially reducing non-specific binding compared to the highly lipophilic benzothiophene variant.

Lipophilicity Druglikeness Permeability

Hydrogen Bond Acceptor (HBA) Count: Intermediate Capacity for Targeted Interactions

With five hydrogen bond acceptors, the target compound provides an intermediate HBA count compared to the pyrimidinyloxy analog (six HBAs) and the benzothiophene analog (four HBAs) [1][2][3]. This suggests a distinct potential for forming specific hydrogen bond networks with biological targets, avoiding the potentially excessive polarity of the pyrimidine derivative while offering more interaction points than the simplistic benzothiophene variant.

Hydrogen Bonding Target Engagement Selectivity

Topological Polar Surface Area (TPSA): Optimized for Membrane Permeation

The target compound possesses an estimated TPSA of approximately 84.5 Ų, bridging the gap between the more polar pyrimidinyloxy analog (96.4 Ų) and the less polar benzothiophene analog (70.7 Ų) [1][2][3]. This places it within the typical range ( < 140 Ų, often < 90 Ų for oral drugs) associated with good intestinal absorption and potential blood-brain barrier penetration, while potentially reducing the efflux susceptibility often seen with very high TPSA compounds.

TPSA Permeability CNS Druglikeness

Molecular Weight Comparison: Favorable Size for Fragment-Based Drug Design

The molecular weight of 303.4 g/mol positions the compound between the smaller pyrimidinyloxy analog (290.34 g/mol) and the larger benzothiophene analog (338.42 g/mol) [1][2][3]. This intermediate size, combined with its moderate complexity, makes it a suitable starting point for fragment-based lead generation or hit-to-lead optimization, where subsequent synthetic elaboration can be used to improve potency while maintaining favorable drug-like properties.

Molecular Weight Fragment-Based Drug Design Leadlikeness

High-Impact Application Scenarios for (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone Based on Quantitative Differentiation


Design of Solubility-Enhanced Kinase Inhibitor Probes for Biochemical Assays

The compound's intermediate lipophilicity (XLogP3 = 2.6) and favorable TPSA (~84.5 Ų) make it a superior starting scaffold compared to the more lipophilic benzothiophene analog (XLogP3 = 4.2) for developing kinase inhibitors intended for use in aqueous biochemical assay buffers, where poor solubility often leads to compound aggregation and false negatives [1][3].

Fragment-Based Screening Libraries Targeting Protein-Protein Interaction Interfaces

With a fragment-like molecular weight of 303.4 g/mol and balanced hydrogen bond acceptor count, this compound is well-suited for inclusion in fragment libraries targeting shallow protein-protein interaction interfaces, where excessive polarity (as seen in the pyrimidine analog's 6 HBAs) or high lipophilicity can hinder binding site recognition [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Programs Requiring Permeability

The compound's TPSA of ~84.5 Ų, which is significantly lower than that of the pyrimidine analog (96.4 Ų), indicates a higher potential for passive membrane permeability, making it a privileged hit for cellular target engagement studies where intracellular kinase activity is measured [1][2].

Synthetic Intermediate for Diversified Heterocyclic Libraries

The presence of a reactive pyrrolidine nitrogen and the 5-methylpyridin-2-yloxy substituent allows for streamlined diversification, offering an intermediate steric and electronic profile that is absent in the smaller pyrimidine or bulkier benzothiophene analogs, thereby enabling the rapid exploration of novel chemical space around the 2-methylthiazole core [1][2][3].

Quote Request

Request a Quote for (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.